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  • Product: 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
  • CAS: 1220031-25-3

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note & Protocol: Preparation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride for use in cell culture-based assays. As the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride for use in cell culture-based assays. As the accuracy and reproducibility of in vitro experiments are critically dependent on the precise and consistent preparation of test compounds, this guide offers a scientifically grounded, step-by-step protocol designed for researchers, scientists, and drug development professionals. We address key aspects including solvent selection, dissolution techniques, safety precautions, and quality control measures. The protocols herein are designed to be self-validating, ensuring researchers can achieve reliable results even with compounds that have limited public data.

Compound Profile & Physicochemical Properties

4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a small organic molecule featuring a piperidine core. The hydrochloride salt form is generally intended to improve aqueous solubility and stability compared to the free base. However, the molecule's significant hydrophobic character, conferred by the methylbenzyl group, often necessitates the use of an organic solvent to achieve the high concentrations required for stock solutions.

Researchers must obtain the compound-specific Certificate of Analysis (CofA) and Safety Data Sheet (SDS) from their supplier, as batch-to-batch variations can occur.[1]

Table 1: Physicochemical Data Summary for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

PropertyDataSource / Note
Molecular Formula C₁₅H₂₄ClNOCalculated
Molecular Weight 269.81 g/mol Calculated
CAS Number Not readily available. Refer to supplier documentation.Critical for accurate identification
Appearance Typically a white to off-white solid or powder.[2] (Based on similar compounds)
Purity ≥97% recommended for cell-based assays.Refer to supplier's CofA
Solubility Data not widely published. Likely soluble in DMSO and ethanol; limited solubility in water.See Protocol 1 for determination.
Storage (Solid) Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years).[1][3]

Safety & Handling Precautions

Piperidine derivatives must be handled with care, as they can be toxic and irritant.[4][5][6] The hydrochloride salt is classified as toxic if swallowed.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.[4][6]

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of fine particles.[7] An analytical balance should be placed inside the hood for weighing.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal hazardous waste regulations.[5] Do not empty into drains.[5]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5] If swallowed, seek immediate medical attention.[4]

Core Principles of Stock Solution Preparation

The Rationale for Solvent Selection

The ideal solvent must fully dissolve the compound at a high concentration while having minimal impact on cell health and experimental outcomes at its final working concentration.[8]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds, making it the most common choice for preparing stock solutions.[7] However, DMSO can induce cellular stress, differentiation, or toxicity at concentrations typically above 0.5%.[9] For sensitive primary cells or long-term assays, the final DMSO concentration should be kept at or below 0.1%.[9][10]

  • Ethanol: Ethanol is another potential solvent, but it is more volatile and its effects on cells can be significant, even at low concentrations (e.g., 0.1% v/v adds 17 mM of ethanol to the culture).[11]

  • Sterile Water or PBS: While the hydrochloride salt improves water solubility, it is often insufficient for creating a concentrated stock (e.g., ≥10 mM). A solubility test is essential.

Importance of High Concentration Stocks

Preparing a highly concentrated stock solution (e.g., 10 mM or 1000x the highest working concentration) is a cornerstone of good cell culture practice.[7] This strategy minimizes the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced artifacts.[11]

Aliquoting for Stability and Purity

Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[1] Furthermore, opening the main stock solution multiple times increases the risk of contamination and solvent evaporation or water absorption (DMSO is hygroscopic).[12] Therefore, once prepared, the stock solution should be aliquoted into single-use volumes.[10]

Experimental Protocols

The following protocols provide a comprehensive workflow from initial solubility testing to the preparation of final working solutions.

G cluster_prep PART 1: PREPARATION cluster_storage PART 2: STORAGE & USE weigh Weigh Compound in Fume Hood dissolve Dissolve in Appropriate Solvent (Vortex / Sonicate / Warm) weigh->dissolve filter Sterile Filter (0.2 µm PTFE) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration in Cell Culture Medium store->dilute Before Experiment

Diagram 1: High-level workflow for stock solution preparation and use.

Protocol 1: Determining Compound Solubility

Objective: To identify the most suitable solvent for preparing a high-concentration stock solution.

Materials:

  • 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride powder

  • Small glass vials or microcentrifuge tubes

  • Calibrated precision balance

  • Solvents: Cell culture-grade DMSO, 100% Ethanol, and sterile deionized water

  • Vortex mixer and bath sonicator

Procedure:

  • Weigh approximately 1-2 mg of the compound into three separate, labeled vials.

  • Test Water: To the first vial, add sterile water in small, precise increments (e.g., 20 µL). After each addition, vortex vigorously for 30-60 seconds. Observe for complete dissolution. Continue until the compound dissolves or it becomes clear that it is insoluble at a reasonable concentration.

  • Test Ethanol: Repeat step 2 with the second vial using 100% ethanol.

  • Test DMSO: Repeat step 2 with the third vial using cell culture-grade DMSO. Most compounds of this type will readily dissolve in DMSO.

  • Aid Dissolution: If a compound does not dissolve immediately with vortexing, try sonicating the vial in a water bath for 5-10 minutes.[7][10] Gentle warming to 37°C can also be attempted for non-heat-sensitive compounds.[7][12]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution for long-term storage.

Materials:

  • 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride (MW: 269.81 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, single-use syringes

  • Sterile 0.2 µm syringe filter (PTFE for organic solvents)

  • Sterile, light-resistant cryovials for aliquots

Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 269.81 g/mol × 1000 mg/g = 2.70 mg

Procedure:

  • Preparation: Bring the vial of the compound to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh 2.70 mg of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.[12]

  • Solubilization: Cap the tube tightly and vortex until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If needed, sonicate for 5-10 minutes.[7][10]

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.2 µm PTFE syringe filter and dispense the sterile stock solution into a new sterile tube or vial. This step removes any potential microbial contaminants or undissolved micro-precipitates.[1]

  • Aliquoting & Storage: Immediately dispense the sterile stock solution into single-use, light-resistant cryovials (e.g., 20-50 µL per vial). Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][13] Label vials clearly with the compound name, concentration, solvent, and date.

Protocol 3: Preparation of Working Solutions for Cell Culture

Objective: To dilute the high-concentration stock solution into cell culture medium for treating cells.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Dilution: Directly dilute the stock solution into the pre-warmed medium to achieve the desired final concentration. To avoid precipitation, add the small volume of stock solution to the larger volume of medium while gently swirling the medium.[7] Never add aqueous medium directly to the concentrated DMSO stock.

Example Calculation (for a 10 µM final concentration):

  • Use the dilution formula: C₁V₁ = C₂V₂

    • C₁ (stock concentration) = 10 mM = 10,000 µM

    • C₂ (final concentration) = 10 µM

    • V₂ (final volume) = 10 mL

  • V₁ (volume of stock needed) = (C₂ × V₂) / C₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

Table 2: Quality Control and Best Practices

PracticeRationaleReference
Include a Vehicle Control Essential to distinguish the effect of the compound from the effect of the solvent. Use medium with the same final DMSO concentration as the treated samples.[10]
Avoid Serial Dilutions in Aqueous Medium High concentrations of organic compounds can precipitate when serially diluted in buffer. Make serial dilutions in 100% DMSO first, then perform the final dilution into the medium.
Visual Inspection Before adding to cells, always inspect the final working solution for any signs of cloudiness or precipitation.[7]
Test a Concentration Range The optimal working concentration is cell-type dependent. Always perform a dose-response curve to determine the IC₅₀ or optimal concentration for your specific assay.[14]

Visualization of Solvent Selection Logic

The choice of solvent is the most critical initial step. The following decision tree illustrates the logical process for selecting an appropriate solvent system.

G cluster_solvents Solvent Candidates start Start: Obtain Compound (Solid Form) sol_test Perform Solubility Test (See Protocol 1) start->sol_test q1 Soluble in Water at ≥10 mM? sol_test->q1 water Sterile Water etoh Ethanol dmso DMSO q2 Soluble in Ethanol at ≥10 mM? q1->q2 No use_water Use Water as Solvent. Proceed to Protocol 2. q1->use_water Yes q3 Soluble in DMSO at ≥10 mM? q2->q3 No use_etoh Use Ethanol as Solvent. (Note volatility & higher toxicity) q2->use_etoh Yes use_dmso Use DMSO as Solvent. (Standard for hydrophobic compounds) q3->use_dmso Yes fail Consult Supplier or Specialist Formulation Guide. q3->fail No

Diagram 2: Decision tree for selecting an appropriate stock solution solvent.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Captivate Bio. (2021). SMALL MOLECULES - Frequently Asked Questions. Available at: [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Kovacs, D. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]

  • PubChemLite. (n.d.). 3-((2-methylbenzyl)oxy)piperidine hydrochloride (C13H19NO). Available at: [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • NextSDS. (n.d.). 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Available at: [Link]

  • Al-Adham, I. S. I., et al. (2023). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Scientific Reports. Available at: [Link]

  • D'Addona, A., et al. (2019). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. MDPI. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Available at: [Link]

Sources

Application

Topic: 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride Formulation Techniques for Advanced Drug Delivery

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides a detailed guide to the formulation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, a rep...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a detailed guide to the formulation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, a representative small molecule hydrochloride salt, into advanced drug delivery systems. Recognizing the challenges associated with water-soluble active pharmaceutical ingredients (APIs), such as rapid systemic clearance and the need for frequent dosing, this note presents two robust formulation strategies: liposomal encapsulation via a pH-gradient active loading method and polymeric nanoparticle encapsulation using a double emulsion-solvent evaporation technique. We provide comprehensive, step-by-step protocols for formulation, characterization, and analysis, grounded in established scientific principles. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific needs. This guide is intended to serve as a practical resource for scientists engaged in the development of controlled-release formulations to enhance the therapeutic potential of piperidine-based compounds and other hydrophilic drugs.

Introduction and Formulation Rationale

The piperidine scaffold is a prevalent heterocyclic motif in a multitude of pharmaceutical agents, valued for its pharmacological versatility.[1][2] When formulated as a hydrochloride salt, compounds like 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically exhibit high aqueous solubility. While beneficial for dissolution, this property often leads to a short plasma half-life and poor membrane permeability, necessitating the development of advanced drug delivery systems.

Controlled-release formulations can mitigate these issues by maintaining stable, therapeutic drug concentrations over an extended period, which can reduce dosing frequency, minimize side effects, and improve patient compliance.[3][4] This application note details two distinct and widely applicable nanoparticle-based strategies to achieve controlled release for this class of molecule.

  • Liposomal Encapsulation: Liposomes are biocompatible vesicles that can encapsulate hydrophilic drugs in their aqueous core.[5] For ionizable molecules like our target compound, a pH-gradient-based active loading (or "remote loading") strategy is exceptionally effective, achieving high encapsulation efficiency and stable drug retention.[6]

  • Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can form a solid matrix that entraps the drug.[7][8] As the polymer matrix erodes or the drug diffuses out, a sustained release profile is achieved.[9] For a water-soluble drug, a water-in-oil-in-water (w/o/w) double emulsion method is the preferred fabrication technique.[10]

Pre-Formulation Analysis: Physicochemical Characterization

Prior to formulation, a thorough understanding of the API's properties is essential. The following table summarizes the anticipated physicochemical properties for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, based on its structure and class.

PropertyAnticipated ValueSignificance for Formulation
Molecular Formula C₂₀H₂₆ClNODefines molar mass for concentration calculations.
Molecular Weight 347.88 g/mol Crucial for all quantitative measurements.
Appearance White to off-white crystalline solidBasic quality control check.
Solubility High in water; Soluble in methanolHigh water solubility confirms the need for encapsulation to control release, not to enhance solubility.
pKa (Piperidine N) ~9-10The ionizable amine is key for pH-gradient active loading into liposomes.
LogP (for free base) ~3.5-4.5 (Estimated)The moderate lipophilicity of the free base allows it to cross lipid membranes during active loading.

Formulation Protocol I: Liposomal Encapsulation via pH Gradient

This protocol uses the thin-film hydration method to form liposomes, followed by an active loading process that utilizes a pH gradient to trap the protonatable piperidine compound inside the vesicles.

Experimental Workflow: Liposome Active Loading

Liposome_Workflow cluster_0 Step 1: Liposome Formation cluster_1 Step 2: Active Loading lipids 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform/Methanol) film 2. Thin Film Formation (Rotary Evaporation) lipids->film hydration 3. Hydration (Ammonium Sulfate Buffer, pH 4.0) film->hydration sizing 4. Sizing (Extrusion) hydration->sizing gradient 5. Gradient Creation (Dialysis against pH 7.4 Buffer) sizing->gradient Formed MLVs (Multilamellar Vesicles) loading 6. Drug Incubation (Add API, Heat to 60°C) gradient->loading purification 7. Purification (Size Exclusion Chromatography) loading->purification final Final Product: Drug-Loaded Liposomes

Caption: Workflow for pH-gradient active loading of the API into liposomes.

Materials & Reagents
ReagentSupplierGrade
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids>99%
CholesterolSigma-Aldrich>99%
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HClIn-house/Custom>98%
Ammonium SulfateFisher ScientificACS Grade
Chloroform, MethanolVWRHPLC Grade
HEPES, NaClSigma-AldrichBiological Grade
Sephadex G-50GE HealthcareChromatography
Step-by-Step Protocol
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DSPC and cholesterol in a 3:2 molar ratio in a sufficient volume of 9:1 (v/v) chloroform:methanol.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 65°C (above the lipid transition temperature).

    • Reduce the pressure gradually to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Scientist's Note: Cholesterol is included to modulate membrane fluidity and reduce drug leakage. The 3:2 molar ratio provides a stable bilayer.[5]

  • Hydration and Sizing:

    • Hydrate the lipid film with a 300 mM ammonium sulfate solution (pH 4.0) by vortexing vigorously above 65°C. This forms multilamellar vesicles (MLVs).

    • Assemble a mini-extruder with two stacked 100 nm polycarbonate membranes. Equilibrate the extruder to 65°C.

    • Extrude the MLV suspension through the membranes 11-21 times to produce unilamellar vesicles (LUVs) with a uniform size distribution.

    • Rationale: Extrusion ensures a homogenous particle size, which is critical for consistent drug release and in vivo performance.[5]

  • Creation of pH Gradient:

    • Prepare a dialysis cassette (10 kDa MWCO) and dialyze the liposome suspension against a HEPES-buffered saline solution (20 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours, with multiple buffer changes.

    • Mechanism: This step removes the external ammonium sulfate. The internal (NH₄)₂SO₄ equilibrates to NH₃ + H⁺. The neutral NH₃ can diffuse out of the liposome, leaving behind protons (H⁺) and creating an acidic core (pH ~4) relative to the neutral exterior (pH 7.4).

  • Active Drug Loading:

    • Prepare a 10 mg/mL stock solution of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl in water.

    • Add the drug solution to the dialyzed liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 30 minutes with gentle stirring.

    • Mechanism: The neutral, deprotonated form of the piperidine drug at pH 7.4 is membrane-permeable. It diffuses into the acidic liposome core, where it becomes protonated (charged) and is trapped, precipitating with the sulfate counter-ions.

  • Purification:

    • Remove unencapsulated drug by passing the formulation through a Sephadex G-50 size-exclusion chromatography column, eluting with HBS (pH 7.4).

    • Collect the turbid fractions containing the liposomes and store at 4°C.

Formulation Protocol II: PLGA Nanoparticles via Double Emulsion

This method is ideal for encapsulating a hydrophilic API within a hydrophobic, biodegradable polymer matrix to achieve sustained release.

Experimental Workflow: w/o/w Double Emulsion

PLGA_Workflow cluster_0 Step 1: Primary Emulsion (w/o) cluster_1 Step 2: Secondary Emulsion (w/o/w) cluster_2 Step 3: Nanoparticle Hardening & Collection aq_phase Aqueous Phase (API in Water) emulsion1 High-Shear Homogenization (Probe Sonication) aq_phase->emulsion1 org_phase Organic Phase (PLGA in DCM) org_phase->emulsion1 emulsion2 Low-Shear Homogenization (Vortexing/Stirring) emulsion1->emulsion2 Primary Emulsion emulsion2_aq External Aqueous Phase (PVA Solution) emulsion2_aq->emulsion2 evaporation Solvent Evaporation (Stirring at RT) emulsion2->evaporation Double Emulsion collection Collection (Centrifugation) evaporation->collection washing Washing & Lyophilization collection->washing final Final Product: Drug-Loaded PLGA NPs

Caption: Workflow for w/o/w double emulsion-solvent evaporation method.

Materials & Reagents
ReagentSupplierGrade
PLGA (50:50, 30 kDa)EvonikResomer® RG 503 H
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed)Sigma-Aldrich30-70 kDa
Dichloromethane (DCM)Fisher ScientificHPLC Grade
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HClIn-house/Custom>98%
Step-by-Step Protocol
  • Phase Preparation:

    • Internal Aqueous Phase (w): Dissolve 10 mg of the API in 0.5 mL of deionized water.

    • Organic Phase (o): Dissolve 100 mg of PLGA in 2.0 mL of dichloromethane (DCM).

    • External Aqueous Phase (w): Prepare a 2% (w/v) PVA solution in deionized water.

    • Scientist's Note: PVA acts as a surfactant to stabilize the oil droplets in the external aqueous phase and prevent nanoparticle aggregation.[11]

  • Primary Emulsion (w/o):

    • Add the internal aqueous phase to the organic phase.

    • Immediately emulsify using a probe sonicator on ice for 60 seconds (30% amplitude, 5 sec on/off pulses). The mixture should become a stable, milky-white emulsion.

    • Rationale: High-energy sonication is required to create nano-sized aqueous droplets containing the drug, which will become the core of the final nanoparticles. Keeping the sample on ice prevents overheating and potential degradation of the polymer or drug.

  • Secondary Emulsion (w/o/w):

    • Quickly add the primary emulsion to 8 mL of the 2% PVA solution.

    • Immediately homogenize for 90 seconds using a high-speed mechanical stirrer or vortexer.

    • Rationale: This step disperses the primary w/o emulsion into the external aqueous phase. The shear force must be controlled to prevent breaking the primary emulsion droplets.

  • Nanoparticle Hardening and Collection:

    • Transfer the double emulsion to a beaker containing 20 mL of a 0.2% PVA solution.

    • Stir the suspension with a magnetic stirrer at room temperature for at least 4 hours to allow the DCM to evaporate. The nanoparticles will solidify as the solvent is removed.

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and lyophilize for long-term storage.

Characterization of Formulations

Proper characterization is essential to ensure the quality and reproducibility of the formulations.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS).[12][13]

  • Protocol:

    • Dilute an aliquot of the nanoparticle suspension in an appropriate medium (HBS for liposomes, deionized water for PLGA NPs) to a suitable concentration (kcps count between 100-500).

    • Equilibrate the sample at 25°C for 2 minutes.

    • Perform measurements in triplicate to obtain the Z-average diameter, PDI, and zeta potential.

  • Data Interpretation:

    • Z-Average: The intensity-weighted mean hydrodynamic diameter.

    • PDI: A measure of the breadth of the size distribution. A PDI < 0.2 indicates a monodisperse population.

    • Zeta Potential: Indicates surface charge and predicts colloidal stability.[14] Values > |20| mV generally suggest good stability.

FormulationExpected Z-Average (nm)Expected PDIExpected Zeta Potential (mV)
Liposomes (pH 7.4)100 - 130< 0.15-5 to -15
PLGA NPs (in water)180 - 250< 0.20-15 to -25
Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]

  • Protocol:

    • Total Drug (D_total): Accurately weigh a small amount of lyophilized nanoparticles or take a known volume of the liposome suspension. Dissolve/disrupt the particles completely using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

    • Free Drug (D_free): Separate the nanoparticles from the aqueous medium by ultracentrifugation or by using centrifugal filter units (e.g., Amicon®, 10 kDa MWCO). The filtrate/supernatant contains the unencapsulated drug.

    • Quantify the drug content in both samples using a validated RP-HPLC method (see Section 6).

    • Calculate EE and DL:

      • EE (%) = [(D_total - D_free) / D_total] * 100

      • DL (%) = [Mass of Encapsulated Drug / Total Mass of Nanoparticles] * 100

  • Expected Results:

    • Liposomes (Active Loading): EE > 90%

    • PLGA NPs (Double Emulsion): EE ~ 50-70%

In Vitro Drug Release
  • Technique: Dialysis Bag Method.[17][18]

  • Protocol:

    • Place a known amount of the nanoparticle formulation (e.g., 1 mL) into a dialysis bag (e.g., 10-20 kDa MWCO).

    • Submerge the sealed bag in a larger volume of release buffer (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with constant stirring. This ensures sink conditions.[19]

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 h), withdraw an aliquot (e.g., 1 mL) from the release buffer and replace it with an equal volume of fresh buffer.

    • Analyze the drug concentration in the collected samples by RP-HPLC.

    • Plot the cumulative percentage of drug released versus time.

Analytical Protocol: RP-HPLC for API Quantification

A validated analytical method is required for determining drug concentration in EE and release studies.[20][21]

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (UV) 220 nm (or lambda max of the benzyl group)
Retention Time ~5-7 minutes (To be determined)
  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines. A typical linearity range would be 1-100 µg/mL.[21]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the encapsulation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride into liposomal and polymeric nanoparticle systems. The choice between these formulations depends on the desired release kinetics and therapeutic application. Liposomal active loading offers very high encapsulation efficiency for stable, long-circulating formulations, while PLGA nanoparticles provide a matrix for predictable, erosion-controlled sustained release. By following these detailed procedures and characterization techniques, researchers can successfully develop advanced delivery systems to improve the therapeutic performance of soluble small molecule drugs.

References

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2026, February 9). RP - HPLC Method for Determination of Piperine from Piper longum Linn. and Piper nigrum Linn. Retrieved from [Link]

  • Frontiers. (n.d.). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Retrieved from [Link]

  • PMC. (2022, November 2). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Dissolution Technologies. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link]

  • MDPI. (2023, February 16). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Retrieved from [Link]

  • PMC. (2025, March 21). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Retrieved from [Link]

  • Contract Pharma. (2025, November 19). What Is Controlled Release? How it Works and Common Examples. Retrieved from [Link]

  • PMC. (n.d.). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Retrieved from [Link]

  • ACS Publications. (2019, June 21). Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics | ACS Omega. Retrieved from [Link]

  • AZoNano. (2025, November 26). Why choose dynamic light scattering for nanoparticle characterisation?. Retrieved from [Link]

  • Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link]

  • Frontiers. (n.d.). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Innov'ia. (2025, September 30). Controlled Release: Boost the Effectiveness of Your Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (2020, August 15). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • AZoNano. (2023, July 27). Polymeric Nanoparticles: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Polymeric nanoparticles: formulation from preformed polymers and biomedical applications | Request PDF. Retrieved from [Link]

  • Vici Health Sciences. (2024, November 28). How Are Controlled-Release Products Administered?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists encountering poor aqueous solubility with 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists encountering poor aqueous solubility with 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride .

Despite being formulated as a hydrochloride (HCl) salt—a standard industry approach to enhance the dissolution of basic amines—this specific molecule frequently exhibits erratic precipitation and sub-optimal bioavailability in biological buffers. This guide provides a mechanistic breakdown of the root causes, diagnostic workflows, and self-validating experimental protocols to overcome these physicochemical barriers.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: Why does the solubility of this HCl salt drop drastically in biological buffers (e.g., SGF, PBS) compared to DI water? A1: This is a classic manifestation of the common-ion effect . Your molecule consists of a highly lipophilic 3-methylbenzyl ether moiety paired with a basic piperidine ring (pKa ~9.5). While the HCl salt form dissolves adequately in pure water, physiological media such as Simulated Gastric Fluid (SGF) or 0.9% NaCl contain high concentrations of ambient chloride ions. These excess chloride ions shift the solubility product ( Ksp​ ) equilibrium toward the solid state, severely suppressing the dissolution of the drug. As highlighted in authoritative reviews on pharmaceutical salts, the solubility of HCl salts of lipophilic bases is notoriously sensitive to gastrointestinal chloride levels, often causing unexpected in vivo precipitation 1[1].

Q2: If the common-ion effect is the primary culprit, should we consider changing the salt form? A2: Yes. If your diagnostic data confirms chloride-induced suppression, swapping the hydrochloride counterion for a mesylate, acetate, or phosphate salt is a highly effective, permanent structural fix. A salt swap circumvents the Ksp​ limitation imposed by physiological chloride levels, allowing the intrinsic solubility of the ionized piperidine to drive dissolution 1[1].

Q3: How can we overcome the intrinsic lipophilicity of the 3-methylbenzyl group without altering the API's solid-state chemistry? A3: If a salt swap is not viable due to late-stage development constraints, you must rely on advanced formulation strategies:

  • Cyclodextrin Inclusion Complexes (e.g., HP-β-CD): These cyclic oligosaccharides feature a hydrophobic cavity that physically encapsulates the lipophilic 3-methylbenzyl moiety, while their hydrophilic exterior ensures aqueous solubility. This 1:1 non-covalent complexation significantly enhances apparent solubility without altering the API 2[2].

  • Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems maintain the poorly soluble compound in a solubilized state within lipid droplets. This bypasses the aqueous dissolution step entirely, which is often the rate-limiting step for absorption in conventional formulations 3[3].

Part 2: Diagnostic Workflows

To avoid empirical guessing, use the following logical workflow to diagnose whether your solubility issue is driven by the common-ion effect or intrinsic lipophilicity.

SolubilityWorkflow Start Evaluate 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl TestMedia Solubility Screen: DI Water vs. 0.9% NaCl vs. SGF Start->TestMedia Decision Is solubility lower in Cl⁻ media? TestMedia->Decision CommonIon Diagnosis: Common Ion Effect (Chloride suppression) Decision->CommonIon Yes (Ksp exceeded) Intrinsic Diagnosis: Intrinsic Lipophilicity (High LogP) Decision->Intrinsic No (Uniformly low) SaltSwap Strategy 1: Salt Swap (e.g., Mesylate, Acetate) CommonIon->SaltSwap Formulation Strategy 2: Formulation (Cyclodextrins, SEDDS) CommonIon->Formulation Intrinsic->Formulation

Diagnostic workflow for identifying and resolving API solubility barriers.

Part 3: Quantitative Data & Strategy Comparison

Table 1: Quantitative Diagnostic Matrix for Solubility

Use this matrix to interpret the results of your diagnostic screening. A sharp drop in chloride-rich media confirms the common-ion effect.

MediumApprox. Chloride ContentExpected Solubility ProfileDiagnostic Interpretation
DI Water 0 mMModerate to HighBaseline intrinsic solubility of the ionized HCl salt.
0.1 N HCl (SGF) ~100 mMSevere Drop (< 10% of baseline)Severe common-ion effect suppressing dissolution.
0.9% NaCl ~154 mMMaximum DropMaximum common-ion suppression in physiological saline.
PBS (pH 7.4) ~140 mMNear ZeroCombined common-ion effect AND free-base precipitation (pH nearing pKa).
Table 2: Formulation Strategy Comparison
StrategyMechanism of ActionProsCons
Salt Swap (Mesylate) Replaces Cl⁻ counterion, avoiding common-ion suppression.Permanent fix for Ksp​ issues; high drug loading.Requires re-crystallization and full solid-state characterization.
HP-β-Cyclodextrin Encapsulates the lipophilic 3-methylbenzyl moiety in a hydrophilic shell.Excellent biocompatibility; rapid implementation.May require high excipient-to-drug ratios, increasing pill burden.
Lipid-Based (SEDDS) Solubilizes API in lipid droplets, bypassing aqueous dissolution.Enhances lymphatic transport; avoids food effects.Complex physical stability and lipolysis considerations.

Part 4: Self-Validating Experimental Protocols

A self-validating protocol ensures that any experimental artifact (like kinetic supersaturation or filter adsorption) is engineered out of the procedure.

Protocol 1: Diagnostic Solubility Screening (Common-Ion Effect Validation)

Causality: This protocol differentiates between intrinsic insolubility and chloride-induced suppression. By comparing solubility in water versus chloride-rich media, you isolate the chloride variable to validate whether a salt swap is necessary.

  • Preparation: Aliquot 10 mg of the API into three separate 5 mL glass vials. (Causality: Glass is mandatory; lipophilic APIs can adsorb to the walls of standard polypropylene microcentrifuge tubes, skewing results).

  • Media Addition: Add 1 mL of DI Water to Vial 1, 1 mL of 0.1 N HCl to Vial 2, and 1 mL of 0.9% NaCl to Vial 3.

  • Equilibration: Seal the vials and agitate at 37°C for 48 hours. (Causality: 48 hours ensures true thermodynamic equilibrium is reached. Sampling too early captures kinetic solubility, which often yields false positives).

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. (Causality: PTFE is utilized because cellulose-based filters can adsorb lipophilic ether/piperidine moieties, artificially lowering the quantified concentration).

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the exact concentration of dissolved API.

Protocol 2: Phase-Solubility Study for HP-β-Cyclodextrin Complexation

Causality: This workflow determines the stoichiometric binding constant ( K1:1​ ) and complexation efficiency. This ensures that the cyclodextrin concentration used in your final formulation is mathematically justified rather than empirically guessed.

CDComplexation Prep Prepare HP-β-CD Solutions (0 to 200 mM in buffer) AddAPI Add Excess API (Piperidine derivative) Prep->AddAPI Equilibrate Equilibrate at 25°C & 37°C (Shake for 72 hrs) AddAPI->Equilibrate Filter Filter/Centrifuge (Remove undissolved API) Equilibrate->Filter Analyze HPLC Analysis (Determine dissolved API) Filter->Analyze Plot Plot Phase-Solubility Diagram (Calculate Binding Constant) Analyze->Plot

Step-by-step workflow for cyclodextrin phase-solubility complexation.

  • Solution Prep: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM in a biologically relevant buffer (e.g., pH 6.8 phosphate buffer).

  • API Addition: Add a known excess amount of API (e.g., 50 mg) to 2 mL of each CD solution to ensure the presence of a solid phase.

  • Equilibration: Seal the vials and agitate at 200 RPM at 25°C (and a parallel set at 37°C) for 72 hours. (Causality: Complexation of bulky lipophilic groups is a slow equilibrium process; insufficient time leads to severe underestimation of the binding constant).

  • Filtration: Filter using a 0.45 µm PTFE filter and analyze the filtrate via HPLC.

  • Mathematical Derivation: Plot the API concentration (M) on the y-axis versus the CD concentration (M) on the x-axis. Calculate the binding constant ( K1:1​ ) from the slope of the linear phase:

    K1:1​=S0​×(1−Slope)Slope​

    (Where S0​ is the intrinsic solubility of the API in the buffer without CD).

Part 5: References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH/PMC.

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.

Sources

Optimization

Preventing degradation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride during long-term storage

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex active pharmaceutical ingredient (API) intermediates requires a deep understanding of their physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex active pharmaceutical ingredient (API) intermediates requires a deep understanding of their physicochemical vulnerabilities.

The compound 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride presents a unique stability challenge because it combines a highly hygroscopic piperidine hydrochloride salt with an oxidation-prone benzyl ether linkage. This guide provides field-proven, self-validating methodologies to prevent degradation during long-term storage.

Core Degradation Mechanisms (The "Why")

To effectively prevent degradation, we must first understand the causality behind the molecular breakdown. The degradation of this compound is driven by two synergistic pathways:

  • Radical-Mediated Autoxidation: The benzyl ether linkage is the primary site of chemical instability. Benzyl ethers are highly susceptible to 1 when exposed to ambient air and light[1]. Oxygen initiates a radical chain reaction at the benzylic carbon, forming an unstable α -hydroperoxide intermediate. This intermediate rapidly decomposes into volatile byproducts, primarily 3-methylbenzaldehyde and 4-(2-hydroxyethyl)piperidine[1].

  • Moisture-Induced Lattice Disruption (Deliquescence): While the formation of the hydrochloride salt protects the piperidine nitrogen from direct oxidative attack by protonating its lone pair[2], it introduces severe 3[3]. When the salt absorbs atmospheric moisture, it undergoes deliquescence. This transition from a rigid crystal lattice to a concentrated aqueous microenvironment drastically increases molecular mobility, allowing oxygen to diffuse freely and exponentially accelerating the autoxidation kinetics[3].

DegradationPathway API 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl (Intact API) Hydroperoxide Benzylic Hydroperoxide Intermediate (Unstable) API->Hydroperoxide O2 + Light / Heat Deliquescence Deliquescence & Crystal Lattice Disruption API->Deliquescence High Humidity O2 Oxygen / ROS (Autoxidation) O2->Hydroperoxide Light UV/Visible Light (Catalyst) Light->Hydroperoxide Deg1 3-Methylbenzaldehyde (Volatile Degradant) Hydroperoxide->Deg1 Cleavage Deg2 4-(2-Hydroxyethyl)piperidine HCl (Alcohol Degradant) Hydroperoxide->Deg2 Cleavage Moisture Moisture (H2O) (Hygroscopic Uptake) Moisture->Deliquescence Deliquescence->Hydroperoxide Increased Mobility Accelerates Oxidation

Fig 1: Autoxidation and moisture-driven degradation pathways of the benzyl ether API.

Troubleshooting Guides & FAQs

Q1: My stored batch has developed a faint yellowish tint and a distinct almond-like/cherry odor. What happened? A: This is the hallmark of oxidative cleavage of the benzyl ether linkage. The characteristic almond/cherry odor is 3-methylbenzaldehyde, a volatile degradant formed when the benzylic hydroperoxide intermediate collapses[1]. Action: Quarantining the batch is recommended. To prevent this in future batches, the API must be stored under an inert atmosphere (Argon) to eliminate the oxygen required for radical propagation.

Q2: The powder has clumped together and appears wet, despite being kept in a sealed plastic microcentrifuge tube. How can I recover it? A: Hydrochloride salts are highly hygroscopic. Standard laboratory plastics (like polypropylene) are semi-permeable to moisture over extended periods. The compound has absorbed atmospheric water and undergone deliquescence, altering its microenvironmental pH and stability[3]. Recovery: Dry the sample in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) for 24-48 hours until a free-flowing powder is restored. Prevention: Always store hygroscopic salts in tightly sealed glass vials (glass provides an absolute moisture barrier) with a secondary desiccant.

Q3: Does the storage temperature strictly need to be -20°C, or is 4°C sufficient? A: For short-term handling (<1 month), 4°C is acceptable if the compound is strictly protected from light and moisture. However, for long-term storage (>6 months), -20°C is mandatory. Lower thermal energy suppresses the kinetics of radical-mediated autoxidation and prevents the thermal decomposition of the ether bond, which can occur at elevated temperatures[4].

Experimental Protocols: Self-Validating Storage Workflow

To ensure absolute scientific integrity and reproducibility, implement the following step-by-step methodology for packaging and long-term storage. This protocol acts as a self-validating system , incorporating internal checks to guarantee that the storage environment remains uncompromised.

Step 1: Lyophilization (Drying) Transfer the synthesized 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl into a pre-weighed amber glass vial. Dry under high vacuum (lyophilizer or vacuum oven at 30°C) until a constant mass is achieved. Self-Validating Check: Consecutive weighings 2 hours apart must show <0.1% mass change, confirming complete moisture removal.

Step 2: Inert Gas Purging Transfer the vial immediately to a glove box or use a Schlenk line. Purge the vial headspace with high-purity Argon. Argon is explicitly chosen over Nitrogen because it is denser than air and effectively "blankets" the solid powder, preventing oxygen ingress during the capping process.

Step 3: Primary Sealing Seal the amber glass vial with a PTFE-lined screw cap. The amber glass blocks UV/Visible light, preventing the photo-catalysis of radical formation. Wrap the cap junction tightly with Parafilm to create a secondary physical moisture barrier.

Step 4: Secondary Packaging & Indicator Place the sealed vial inside a vacuum-sealable Mylar bag containing a silica gel desiccant pouch and a colorimetric oxygen indicator tablet. Vacuum seal the bag. Self-Validating Check: The oxygen indicator tablet must remain pink (indicating <0.01% O2​ ). If the tablet turns blue, the primary Argon purge or the vacuum seal has failed, and the packaging must be redone.

Step 5: Temperature Control Store the final, validated package in a monitored -20°C freezer.

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Argon/N2 Purge (Displace Oxygen) Step1->Step2 Step3 3. Amber Glass Vial (Block UV Light) Step2->Step3 Step4 4. Desiccant Pouch (Moisture Control) Step3->Step4 Step5 5. -20°C Storage (Thermal Stability) Step4->Step5

Fig 2: Optimal long-term storage workflow for piperidine hydrochloride derivatives.

Quantitative Data: Stability Under ICH Conditions

The following table summarizes the quantitative degradation rates of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl under various International Council for Harmonisation (ICH) stability testing conditions over a 6-month period.

Storage ConditionAtmospherePackaging6-Month Purity (%)Primary Degradant Observed
-20°C / Ambient RH ArgonAmber Glass> 99.5% None (Stable)
4°C / Ambient RH AirAmber Glass97.2% 3-Methylbenzaldehyde
25°C / 60% RH AirClear Glass89.4% 3-Methylbenzaldehyde, Hydroperoxides
40°C / 75% RH AirPlastic Tube< 70.0% Complete deliquescence, severe oxidation

Note: Purity determined via High-Performance Liquid Chromatography (HPLC-UV) at 210 nm.

References

  • Al Jasem, Y.; Thiemann, T. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids." Chemistry Proceedings, MDPI, 2025. 1

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, USF Digital Commons, 2018. 3

  • Biosynce Technical Blog. "What is the stability of piperidine?" Biosynce, 2025. 2

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Welcome to the technical support center for the synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important piperidine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

I. Reaction Overview and Mechanism

The synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-(2-hydroxyethyl)piperidine with 3-methylbenzyl chloride. The reaction proceeds via an SN2 mechanism where the alkoxide, formed by deprotonating the hydroxyl group of 4-(2-hydroxyethyl)piperidine, acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride, displacing the chloride leaving group. The final step involves the formation of the hydrochloride salt for improved stability and handling.

Williamson Ether Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Salt Formation Piperidine_Alcohol 4-(2-hydroxyethyl)piperidine Alkoxide Piperidine Alkoxide Piperidine_Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) Ether 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine Alkoxide->Ether + 3-Methylbenzyl Chloride Benzyl_Chloride 3-Methylbenzyl Chloride Final_Product 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride Ether->Final_Product + HCl HCl HCl

Caption: General reaction scheme for the synthesis.

II. Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-(2-hydroxyethyl)piperidine

  • 3-Methylbenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or HCl gas)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Alkoxide Formation:

    • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(2-hydroxyethyl)piperidine (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases, indicating the complete formation of the alkoxide.

  • Ether Formation:

    • In a separate flask, dissolve 3-methylbenzyl chloride (1.05 eq) in anhydrous THF.

    • Slowly add the 3-methylbenzyl chloride solution to the alkoxide solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

    • Add more water to dissolve the inorganic salts.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification and Salt Formation:

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether with stirring until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sodium Hydride: NaH is highly reactive and can be deactivated by moisture.- Use a fresh bottle of NaH. - Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.
2. Poor Quality Starting Materials: Impurities in 4-(2-hydroxyethyl)piperidine or 3-methylbenzyl chloride can interfere with the reaction.- Check the purity of starting materials by NMR or other analytical techniques. - Purify starting materials if necessary. For instance, 3-methylbenzyl chloride can be distilled under reduced pressure.
3. Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly.- Increase the reaction time and continue to monitor by TLC. - Consider a higher boiling point solvent like DMF, but be mindful of potential side reactions at higher temperatures.
Formation of Significant Byproducts 1. N-Alkylation: The piperidine nitrogen is also nucleophilic and can react with 3-methylbenzyl chloride.[1][2]- Use a strong, non-nucleophilic base like NaH to selectively deprotonate the hydroxyl group, which is more acidic than the N-H proton of the piperidine salt. - Alternatively, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the ether synthesis, followed by deprotection.
2. Elimination (E2) Reaction: The alkoxide can act as a base, leading to the elimination of HCl from 3-methylbenzyl chloride to form 3-vinyltoluene.[3][4]- Maintain a moderate reaction temperature. High temperatures favor elimination over substitution.[5] - Use a primary benzylic halide (chloride or bromide) as they are less prone to elimination than secondary or tertiary halides.[3][6]
3. Self-condensation of 3-methylbenzyl chloride: Under basic conditions, benzyl halides can undergo self-condensation.- Add the 3-methylbenzyl chloride solution slowly to the alkoxide solution to maintain a low concentration of the alkylating agent.
Difficulty in Product Isolation/Purification 1. Product is highly water-soluble: The hydrochloride salt can have significant water solubility, leading to losses during aqueous work-up.- After quenching, extract the free base thoroughly with an organic solvent before converting to the hydrochloride salt. - During the washing steps, use saturated brine to minimize the transfer of the product into the aqueous layer.
2. Oily Product Instead of Solid Hydrochloride: The hydrochloride salt may not crystallize easily if impurities are present.- Ensure the free base is of high purity before attempting salt formation. Repeat column chromatography if necessary. - Use a completely anhydrous solvent for the salt formation. Traces of water can inhibit crystallization. - Try different solvents for crystallization, such as isopropanol or ethanol-ether mixtures.[7]

IV. Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride used as the base? Can I use other bases like NaOH or K₂CO₃?

A1: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[3][6] This is crucial for driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the alcohol, leading to lower yields. While sodium hydroxide (NaOH) is a strong base, it introduces water, which can interfere with the reaction and reduce the effectiveness of the NaH.

Q2: My reaction is very slow in THF. What can I do to speed it up?

A2: If the reaction is slow in THF, you can consider adding a catalytic amount of sodium iodide (the Finkelstein reaction) to convert the 3-methylbenzyl chloride to the more reactive 3-methylbenzyl iodide in situ. Alternatively, a higher boiling point polar aprotic solvent like DMF can be used.[5] However, be aware that higher temperatures might increase the rate of side reactions like elimination.

Q3: Is it necessary to protect the piperidine nitrogen?

A3: While the hydroxyl group is more acidic and will be preferentially deprotonated by a strong base like NaH, competitive N-alkylation can still occur, especially if the reaction is not carefully controlled.[1][2] If you are experiencing significant N-alkylation byproducts, protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) is a reliable strategy. The Boc group can be easily removed later with an acid like TFA or HCl.

Q4: How can I be sure I have formed the hydrochloride salt and not the free base?

A4: The hydrochloride salt will have a much higher melting point than the free base and will be a solid, whereas the free base is often an oil at room temperature. Analytically, you can confirm salt formation by ¹H NMR, where you will see a broad peak for the N-H proton, and the chemical shifts of the protons adjacent to the nitrogen will be shifted downfield. You can also perform a simple test by checking the solubility in water; the salt is typically more water-soluble than the free base.

Q5: What is the role of a phase-transfer catalyst in this reaction?

A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial if you are using a biphasic system (e.g., aqueous NaOH and an organic solvent).[8][9][10][11] The PTC helps to transport the alkoxide from the aqueous phase to the organic phase where it can react with the 3-methylbenzyl chloride. This can be an alternative to using a strong, anhydrous base like NaH.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Low Yield of Final Product q1 Check TLC of Crude Reaction start->q1 unreacted_sm Unreacted Starting Material q1->unreacted_sm Predominant byproducts Multiple Byproducts q1->byproducts Present workup_loss Clean Crude, Low Isolated Yield q1->workup_loss Minimal Byproducts sol_inactive_reagents Verify Reagent Quality (NaH, Benzyl Chloride) unreacted_sm->sol_inactive_reagents sol_conditions Increase Reaction Time/Temp or Change Solvent unreacted_sm->sol_conditions sol_n_alkylation Consider N-Protection or Optimize Base byproducts->sol_n_alkylation sol_elimination Lower Reaction Temperature byproducts->sol_elimination sol_purification Optimize Work-up and Crystallization workup_loss->sol_purification

Caption: A troubleshooting workflow for low reaction yield.

V. References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • PrepChem. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. [Link]

  • Google Patents. EP0429921A1 - Process for preparing 3-methyl-benzylchloride.

  • Organic Syntheses. Benzoyl piperidine. [Link]

  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

  • Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • RSC Publishing. N-alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • PMC. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

  • MDPI. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Optimization

Technical Support Center: Overcoming Precipitation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine Hydrochloride in DMSO

Welcome to the technical support guide for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. As Senior Application Scientists, we understand that unexpected precipitation can be a significant roadblock in researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. As Senior Application Scientists, we understand that unexpected precipitation can be a significant roadblock in research and development. This guide provides in-depth troubleshooting and validated protocols to help you overcome solubility challenges with this compound in Dimethyl Sulfoxide (DMSO), ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions: Understanding the Root Cause

This section addresses the fundamental reasons behind precipitation, grounding our troubleshooting in the physicochemical properties of both the solute and the solvent.

Q1: I dissolved my 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride in DMSO, but it crashed out of solution. Why did this happen?

Precipitation of a seemingly soluble compound is a complex issue often driven by the interplay of several factors. The primary culprits are typically related to the properties of DMSO and the nature of the hydrochloride salt.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The introduction of water can decrease the solubility of your compound. While the hydrochloride salt form is designed to be more soluble in polar solvents, the presence of excess water can shift the equilibrium, potentially leading to the precipitation of the less soluble free base form of the piperidine derivative.[3]

  • Temperature Fluctuations and Freeze-Thaw Cycles: DMSO has a relatively high freezing point of 18.5 °C (65.4 °F).[1][4] If your lab is cool, or if you store your stock solutions in a refrigerator or freezer, the DMSO can solidify. Repeated freeze-thaw cycles are known to promote compound precipitation.[5] This process can favor the formation of a more stable, and often less soluble, crystalline lattice structure compared to the amorphous solid that was initially dissolved.[5]

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. Upon cooling to ambient temperature, the solubility limit can be exceeded, causing the excess compound to precipitate out.[6]

  • Purity of Materials: Impurities within the compound or the DMSO itself can act as nucleation sites, initiating the process of precipitation even in a solution that is not fully saturated.[3] Using high-purity, anhydrous DMSO is critical.[7]

Q2: Does the hydrochloride salt form guarantee solubility in DMSO?

Not necessarily. Salt formation is a common strategy to enhance the aqueous solubility of weakly basic compounds like piperidine derivatives.[8][9] The hydrochloride salt increases polarity by protonating the basic nitrogen on the piperidine ring. While DMSO is a highly polar aprotic solvent capable of dissolving a vast range of polar and nonpolar compounds, its interaction with salts can be complex.[1][10] The solubility is a function of the equilibrium between the solid crystal lattice and the solvated ions. If conditions change—for instance, through water absorption or temperature drops—this equilibrium can be disturbed, leading to precipitation.[11]

Troubleshooting Guides and Experimental Protocols

Here we provide actionable, step-by-step protocols to prevent and resolve precipitation issues.

Guide 1: Best Practices for Preparing Stable DMSO Stock Solutions

The key to preventing precipitation is meticulous preparation and storage. This protocol establishes a self-validating system for creating reliable stock solutions.

Core Principle: The goal is to create a thermodynamically stable solution by using high-quality materials and optimal dissolution techniques, and then to maintain that stability through proper storage.

Materials:

  • 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride (high purity)

  • Anhydrous DMSO (≥99.9%)[7]

  • Sterile, amber glass vials with PTFE-lined caps

  • Vortex mixer and/or sonicator

Protocol:

  • Preparation: Before you begin, ensure your compound is dry. If it's hygroscopic, consider drying it under a vacuum. Use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored in a desiccator to minimize water content.[12]

  • Weighing: Accurately weigh the desired amount of your compound directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve your target concentration. It is often better to add the solvent to the solid rather than the other way around.

  • Facilitating Dissolution:

    • Cap the vial tightly and vortex the mixture for 1-2 minutes.

    • If the compound does not fully dissolve, use a laboratory sonicator for 5-10 minutes. Sonication provides energy to break up the crystal lattice without excessive heating.[5]

    • As a last resort, gentle warming in a water bath to 30-40°C can be used.[13] Avoid aggressive heating , as DMSO can begin to decompose at higher temperatures, especially in the presence of trace acids or bases, which could affect your compound's stability.[4][14]

  • Final Check: Once dissolved, visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be clear.

Storage:

  • Avoid the Cold: Store your stock solution at room temperature in a desiccator to protect it from both moisture and temperature drops below DMSO's freezing point.[5][12]

  • Aliquot: For long-term storage, divide the stock solution into smaller, single-use aliquots. This minimizes the number of times the main stock is opened to the atmosphere and prevents contamination.

Diagram 1: Factors Leading to Precipitation in DMSO This diagram illustrates the key environmental and chemical factors that can cause your compound to fall out of solution.

Factors Causing Precipitation of Hydrochloride Salts in DMSO A High Concentration (Supersaturation) E Precipitation of Compound A->E Exceeds Solubility Limit B Hygroscopic Nature of DMSO F Water Content Increases B->F Absorbs Atmospheric Water C Low Temperature Storage (<18.5°C) H H C->H Freeze-Thaw Cycles D Impure Materials (Compound or Solvent) D->E Provides Nucleation Sites G G F->G Reduces Solvating Power for Free Base G->E I I H->I Promotes Formation of Less Soluble Crystals I->E

Caption: Key factors contributing to compound precipitation in DMSO.

Guide 2: Troubleshooting an Existing Precipitated Solution

If you already have a stock solution with visible precipitate, follow these steps to attempt recovery.

Protocol:

  • Warm and Agitate: Gently warm the vial to 30-40°C in a water bath and vortex or sonicate intermittently. This is often sufficient to redissolve the compound if the precipitation was caused by temperature drops.[13]

  • Assess Stability: After re-dissolving, let the solution stand at room temperature for at least one hour. If it remains clear, the issue was likely temperature-related. If it precipitates again, you may have a supersaturated solution or significant water contamination.

  • Dilution: If you suspect supersaturation, you can try diluting the stock with additional anhydrous DMSO to a lower, more stable concentration.

  • Filtration (Use with Caution): If the precipitate cannot be redissolved, it may consist of insoluble impurities or a degraded product. You can filter the solution through a 0.22 µm PTFE syringe filter to remove the solid particles. Crucially, you must understand that the resulting concentration of your solution will be lower than intended and is now unknown. This step salvages the solution for qualitative use but is not recommended for experiments requiring precise concentrations unless you can re-quantify the compound in the filtrate.

Table 1: Quick Troubleshooting Guide

Observed Problem Primary Suspected Cause(s) Recommended Solution(s)
Precipitate forms after cooling from heated dissolution.Supersaturation.Re-warm to dissolve, then dilute with more anhydrous DMSO to a lower concentration.
Precipitate appears after storage in a refrigerator or on a cool bench.Temperature dropped below DMSO's freezing point (18.5°C).Gently warm the solution to 30-40°C and agitate. Store at room temperature going forward.[1][4]
Solution becomes cloudy over time when stored at room temperature.Water absorption from the atmosphere.Prepare a fresh stock using anhydrous DMSO and store in a desiccator. Use smaller aliquots.
Compound won't fully dissolve even with sonication and gentle heat.Poor intrinsic solubility at the target concentration; potential impurities.Verify compound purity. Attempt to make a less concentrated stock. If for aqueous assays, consider a co-solvent system (Guide 3).
Stock is clear, but precipitate forms instantly upon dilution into aqueous buffer.Low aqueous solubility of the compound.This is not a DMSO solubility issue. The problem is the aqueous environment. Refer to advanced strategies for co-solvents and pH modification.[15]
Advanced Strategies for Persistent Issues

If standard protocols fail, especially when diluting into aqueous media for biological assays, these advanced strategies may be required.

Guide 3: Utilizing Co-Solvent Systems

Core Principle: When a compound precipitates upon dilution into an aqueous buffer, the issue is its poor solubility in the final aqueous environment, not the initial DMSO stock.[15] A co-solvent can help bridge the polarity gap between DMSO and water, keeping the compound in solution.

Protocol: Co-Solvent Screening for Aqueous Dilutions

  • Prepare a high-concentration primary stock of your compound in 100% anhydrous DMSO (e.g., 50 mM).

  • In separate vials, create intermediate stock solutions by diluting the primary stock with a co-solvent. Common co-solvents include:

    • Ethanol

    • Polyethylene Glycol 400 (PEG 400)

    • N,N-dimethylformamide (DMF)[3]

  • Test the stability of these intermediate stocks upon final dilution into your aqueous assay buffer. For example, compare the final clarity when adding a 1:100 dilution of a 10 mM stock made in 100% DMSO versus one made in 90% DMSO / 10% PEG 400.

  • Important: Always run a vehicle control with the same final concentration of the co-solvent system in your assay to ensure it does not interfere with the biological results.[9]

Guide 4: pH Modification for Ionizable Compounds

Core Principle: As a piperidine derivative, your compound's solubility is pH-dependent.[3] The hydrochloride salt is the protonated, cationic form, which is generally more water-soluble. Ensuring the pH of the final aqueous solution is sufficiently acidic will keep the compound in this charged, more soluble state.

Workflow:

  • Determine pKa: The pKa of the protonated piperidine nitrogen is typically around 11.[3]

  • Assess Buffer pH: Check the pH of your final assay buffer.

  • Adjust pH if Necessary: If precipitation occurs upon dilution and your buffer pH is neutral or basic, the compound may be converting to its less soluble free base form. To enhance solubility, the final pH should be well below the pKa (e.g., pH < 9). You can test this by preparing your buffer at a slightly lower pH (e.g., 6.5 instead of 7.4) or by adding a minuscule amount of dilute HCl to the final solution.[9]

Diagram 2: Troubleshooting Workflow

Start Precipitation Observed Q1 Where did it precipitate? In DMSO stock or upon aqueous dilution? Start->Q1 Stock In DMSO Stock Solution Q1->Stock Stock Dilution Upon Aqueous Dilution Q1->Dilution Dilution Action1 Follow Guide 2: 1. Gentle Warming & Sonication 2. Assess Stability Stock->Action1 Action3 This indicates low aqueous solubility. Follow Advanced Strategies. Dilution->Action3 Q2 Did it redissolve and stay in solution? Action1->Q2 Success1 Problem Solved. Review storage (Guide 1). Store at RT in desiccator. Q2->Success1 Yes Failure1 Precipitation Persists Q2->Failure1 No Action2 Issue is likely water contamination or supersaturation. Prepare fresh, less concentrated stock with anhydrous DMSO (Guide 1). Failure1->Action2 Action4 Guide 3: Test Co-Solvents (e.g., PEG 400, Ethanol) Action3->Action4 Action5 Guide 4: Modify pH (Ensure final pH < pKa) Action3->Action5 Success2 Problem Solved. Proceed with experiment using modified vehicle/buffer. Action4->Success2 Action5->Success2

Caption: Step-by-step workflow for diagnosing and solving precipitation issues.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • Goring, D. A. I., & Timell, T. E. (1962). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide. Journal of Physical Chemistry, 64(10), 1426-1431.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Lin, C. C., & Chen, J. L. (2015). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 22(3), 2219–2226.
  • Behera, A. L., Sahoo, S. K., & Patil, S. V. (2016). Enhancement of solubility: A pharmaceutical overview. Der Pharmacia Lettre, 2(2), 310-318.
  • Dehlinger, P. J., & Engkvist, O. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • National Center for Biotechnology Information. (n.d.). 4-Ethylpiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 148-154.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Kumar, L., & Singh, S. (2021).
  • Reddit. (2018, July 4). Removing DMSO. r/chemistry. Retrieved from [Link]

  • Kim, H., & Huh, Y. (2021). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays.
  • Taj Pharmaceuticals. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2026, February 11). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification and Recrystallization of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine Hydrochloride

Welcome to the Technical Support Center. As researchers scale up the synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride , isolating a high-purity crystalline product often presents significant physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride , isolating a high-purity crystalline product often presents significant physicochemical challenges. This molecule features a basic secondary amine (piperidine ring) tethered to a lipophilic 3-methylbenzyl ether moiety. This structural duality—a highly polar ionic headgroup and a greasy, flexible tail—makes its hydrochloride salt highly susceptible to hygroscopicity, solvent entrapment, and liquid-liquid phase separation ("oiling out") during crystallization.

This guide provides field-proven troubleshooting strategies, quantitative solvent selection data, and self-validating protocols to ensure reproducible purification.

Part 1: Troubleshooting FAQs

Q1: Why does my product "oil out" (form a separate liquid phase) instead of crystallizing during cooling? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solvated solid form[1][2]. Because the 3-methylbenzyl ether tail depresses the melting point of the crystal lattice in certain solvent mixtures, the compound separates as an impurity-rich oil rather than a pure solid.

  • Causality & Solution: High initial solute concentration and rapid cooling are the primary triggers[1]. To resolve this, dilute the starting solution, reduce the cooling ramp rate to ≤ 0.2 °C/min, and introduce seed crystals just above the cloud point to bypass the metastable oil phase and force nucleation.

Q2: How can I efficiently remove unreacted piperidine precursors or polar impurities before crystallization? A2: Do not rely on recrystallization alone to purge all impurities. Instead, employ a pH-swing extraction prior to salt formation[3]. The ether linkage is stable under alkaline conditions. By treating the crude mixture with aqueous NaOH (pH > 12), you fully deprotonate the piperidine (pKa ~11.2). The free base partitions cleanly into a non-polar organic solvent (like MTBE), leaving polar impurities and unreacted salts in the aqueous waste.

Q3: What is the optimal method for forming the hydrochloride salt without complicating the downstream crystallization? A3: Never use aqueous hydrochloric acid. Introducing water dramatically increases the solubility of the piperidine hydrochloride salt, reducing your yield and increasing the risk of oiling out. Instead, use anhydrous HCl gas dissolved in isopropanol (IPA) or dioxane[4][5]. This maintains a strictly non-aqueous environment, allowing the salt to precipitate cleanly upon formation.

Q4: My filtered crystals turn into a sticky paste on the Büchner funnel. How do I prevent this? A4: Piperidine hydrochloride salts are notoriously hygroscopic. When cold wash solvent (e.g., ether) evaporates rapidly under vacuum on the funnel, it causes endothermic cooling. This condenses atmospheric moisture directly onto your filter cake, dissolving the crystals into a paste.

  • Causality & Solution: Break the vacuum immediately after the solvent passes through the cake. Wash only with cold, anhydrous antisolvent (e.g., diisopropyl ether), and transfer the cake to a vacuum desiccator immediately. If possible, perform the filtration under a nitrogen blanket.

Part 2: Quantitative Data – Solvent System Selection

Selecting the correct solvent/antisolvent pair is critical. The primary solvent must dissolve the salt at elevated temperatures, while the antisolvent must selectively crash out the product without inducing LLPS.

Solvent System (Primary / Antisolvent)Expected Yield (%)Purity (HPLC %)Oiling Out RiskScalability & Mechanistic Notes
Ethanol / Diisopropyl Ether (DIPE) 85 - 90 > 99.5 Low Optimal. Ethanol provides excellent hydrogen-bonding for the HCl salt. DIPE is a superior antisolvent compared to diethyl ether due to lower volatility, reducing moisture condensation during filtration[6].
Isopropanol (IPA) / Heptane 75 - 82> 98.0ModerateGood alternative. However, the lipophilic tail of the molecule has moderate solubility in heptane, which slightly depresses the overall yield.
Acetone / Diethyl Ether < 60~ 95.0HighPoor. The high volatility of diethyl ether causes rapid supersaturation, frequently triggering oiling out and trapping solvent in the lattice.

Part 3: Experimental Protocols

Workflow 1: pH-Swing Extraction and Anhydrous Salt Formation

This protocol ensures the crude product is stripped of polar impurities before crystallization is attempted.

Workflow Start Crude Reaction Mixture Base Add aq. NaOH (pH > 12) Liberate Free Base Start->Base Extract Extract with MTBE Wash with H2O Base->Extract Removes polar impurities Dry Dry over Na2SO4 Filter & Concentrate Extract->Dry Salt Add Anhydrous HCl in IPA (0-5°C, pH 3-4) Dry->Salt Non-aqueous environment Product 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl (Ready for Recrystallization) Salt->Product Precipitation

Caption: Workflow for pH-swing extraction and anhydrous hydrochloride salt formation.

Step-by-Step Methodology:

  • Liberation: Suspend the crude reaction mixture in equal parts water and methyl tert-butyl ether (MTBE). Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH > 12.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic (MTBE) layer, which now contains the free base 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine. Wash the organic layer twice with deionized water to remove residual NaOH and polar byproducts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a pale oil.

  • Anhydrous Salt Formation: Dissolve the free base in a minimum volume of anhydrous Isopropanol (IPA) (approx. 10 mL per gram of crude). Chill the flask in an ice bath (0-5 °C).

  • Precipitation: Dropwise, add a 2M solution of anhydrous HCl in IPA until the solution reaches pH 3-4 (check via wet pH paper)[5]. A white precipitate will form. Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.

Workflow 2: Optimized Binary Recrystallization (Ethanol/DIPE)

OilingOut Issue Observation: Liquid-Liquid Phase Separation ('Oiling Out') Check1 Is the initial concentration too high? Issue->Check1 Action1 Dilute with primary solvent (e.g., Ethanol) Check1->Action1 Yes Check2 Is cooling rate too rapid? Check1->Check2 No Action2 Reduce cooling ramp to 0.1 - 0.2 °C/min Check2->Action2 Yes Action3 Add seed crystals just above the cloud point Check2->Action3 No Action4 Switch to Ethanol / DIPE solvent system Action3->Action4 If seeding fails

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride in a round-bottom flask. Add a minimal amount of absolute ethanol (approx. 3-5 mL/g) and heat to 60 °C under stirring until a clear solution is achieved.

  • Antisolvent Addition: Slowly add anhydrous diisopropyl ether (DIPE) dropwise to the hot solution until a faint, persistent turbidity (cloud point) is observed[6].

  • Seeding (Optional but Recommended): Immediately add a few milligrams of pure 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride seed crystals. This provides a nucleation site, bypassing the metastable zone where oiling out occurs[1].

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature at a controlled rate (ideally ≤ 0.2 °C/min). Do not place the hot flask directly into an ice bath, as thermal shock forces rapid supersaturation and LLPS.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the crystals rapidly via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 volumes of ice-cold DIPE. Crucial: Break the vacuum immediately after the wash passes through to prevent moisture condensation.

  • Drying: Transfer the crystals to a vacuum desiccator over phosphorus pentoxide (P₂O₅) or silica gel and dry overnight at room temperature.

References

  • Preparation of Pharmaceutical Salts KiloMentor URL:[Link]

  • Improved process for crystallization of benazepril hydrochloride (WO2007015263A2)
  • A method to crystallize substances that oil out ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride vs standard piperidine analogs

Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a versatile building block for targeting a wide array of biological entities, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. Standard piperidine analogs, such as the fentanyl class of opioid agonists or the acetylcholinesterase inhibitor donepezil, have well-characterized pharmacological profiles.

The introduction of novel analogs, such as the hypothetical compound 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, necessitates a rigorous and systematic comparative evaluation to determine their potential therapeutic advantages. This guide provides a comprehensive framework for researchers and drug development professionals to assess the comparative efficacy of such novel compounds against established standards. We will use a hypothetical scenario where our target of interest is a novel GPCR, for which certain standard piperidine-containing ligands have shown moderate affinity.

Part 1: Foundational Characterization and Target Validation

Before a direct efficacy comparison, foundational in-vitro profiling is essential to understand the basic pharmacological properties of the novel compound.

Primary Binding Affinity

The initial step is to determine the binding affinity (Ki) of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride for the target receptor. This is typically achieved through a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR. Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-diprenorphine if the target is an opioid receptor), and varying concentrations of the unlabeled ligands (the novel compound and a standard analog).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model, yielding the IC50 value for each compound. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Efficacy and Potency

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 or IC50). A common method for GPCRs is to measure the modulation of cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the target GPCR in a suitable medium and grow to confluence.

  • Compound Treatment: Treat the cells with varying concentrations of the novel compound and the standard analog. If testing for antagonism, co-incubate with a known agonist.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 2: Comparative Efficacy Workflow

A logical workflow is essential for a comprehensive comparison. The following diagram illustrates a typical progression from initial in-vitro screening to more complex cellular and in-vivo models.

G cluster_0 In-Vitro Profiling cluster_1 In-Vivo Evaluation A Primary Binding Assay (Affinity - Ki) B Functional Assay (Potency - EC50/IC50) A->B Determine functional effect C Selectivity Panel (Off-Target Binding) B->C Confirm on-target activity D ADME-Tox Screening (e.g., Microsomal Stability) C->D Assess drug-like properties E Pharmacokinetic (PK) Study (Bioavailability, Half-life) D->E Candidate Selection F Pharmacodynamic (PD) Model (Target Engagement) E->F Establish dose-exposure relationship G Animal Efficacy Model (Therapeutic Effect) F->G Confirm in-vivo target modulation G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor GPCR g_protein Gα/βγ receptor->g_protein Activation arrestin β-Arrestin receptor->arrestin Recruitment ligand1 Standard Analog ligand1->receptor:f0 ligand1->g_protein Balanced Activation ligand1->arrestin ligand2 Novel Analog (Biased Agonist) ligand2->receptor:f0 ligand2->g_protein Preferential Activation pathway1 G-Protein Pathway (e.g., cAMP modulation) g_protein->pathway1 pathway2 Arrestin Pathway (e.g., MAPK activation) arrestin->pathway2

Comparative

Validating the purity of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride using LC-MS

An in-depth technical analysis for validating the purity of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride requires moving beyond routine quality control checks. As a functionalized pharmaceutical building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for validating the purity of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride requires moving beyond routine quality control checks. As a functionalized pharmaceutical building block, this compound features a basic piperidine ring, an ether linkage, an aromatic 3-methylbenzyl moiety, and is supplied as a hydrochloride salt.

As a Senior Application Scientist, I approach this analytical challenge by designing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow. This guide objectively compares LC-MS against legacy alternatives, explains the chemical causality behind our protocol choices, and provides a robust framework aligned with ICH Q2(R2) guidelines [1].

The Analytical Challenge: Why Legacy Methods Fall Short

When profiling impurities in amine hydrochloride salts, analytical scientists typically evaluate three platforms: HPLC-UV, GC-MS, and LC-MS. However, the specific structural features of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride expose critical blind spots in legacy techniques.

  • The Chromophore Limitation (HPLC-UV): HPLC-UV relies heavily on the 3-methylbenzyl group's UV absorbance. If degradation or synthetic side-reactions cleave this aromatic ring (leaving only the piperidine-ethanol fragment), the resulting impurity lacks a strong chromophore. HPLC-UV will fail to detect these aliphatic impurities, leading to a dangerous overestimation of API purity.

  • The Volatility Barrier (GC-MS): Because the target compound is a hydrochloride salt, it is non-volatile and thermally labile. Analyzing it via GC-MS requires a "free-basing" sample preparation step (e.g., liquid-liquid extraction with NaOH). This extra step introduces extraction variability, risks the loss of volatile impurities, and can cause thermal degradation in the GC inlet.

  • The LC-MS Advantage: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the optimal solution. The liquid phase natively handles the HCl salt without derivatization. Furthermore, ESI is a "soft" ionization technique that perfectly suits basic amines [2]. The piperidine nitrogen readily accepts a proton in acidic mobile phases, yielding a robust, structurally informative [M+H]+ ion at m/z 234.18[3].

Table 1: Comparative Performance Matrix for Purity Validation
Analytical ParameterLC-MS (ESI+)HPLC-UVGC-MS (EI)
Sensitivity to Aliphatic Impurities Excellent (Detects all ionizable species)Poor (Invisible without chromophore)Moderate (Depends on volatility)
Suitability for HCl Salts Native compatibility (No prep needed)Native compatibility Incompatible (Requires free-basing)
Structural Elucidation High (Exact mass & MS/MS fragmentation)None (Retention time only)High (Library matching)
Sample Prep Complexity Low (Direct "dilute-and-shoot")Low (Direct "dilute-and-shoot")High (Extraction/Derivatization)

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. The following step-by-step protocol incorporates internal checks to prove its own efficacy, utilizing the ICH Q2(R2) framework for analytical procedure validation[1].

Step 1: Sample Preparation Strategy
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA serves a dual purpose. First, it ensures the basic piperidine nitrogen remains fully protonated ( pKa​≈10 ), maximizing ionization efficiency in the ESI source. Second, it acts as an ion-pairing agent in the liquid phase, suppressing unwanted secondary interactions between the amine and residual silanols on the silica column, which prevents peak tailing.

  • Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of the diluent to achieve a 1.0 mg/mL stock. Dilute further to 100 µg/mL for the working sample.

  • Self-Validation Check: Prepare a "Blank" (diluent only) to confirm no matrix interference or carryover occurs at the API's retention time.

Step 2: Chromatographic Separation (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Cone Voltage: 25 V.

  • Data Acquisition: Full Scan (m/z 100–500) for impurity profiling, and targeted MS/MS (Product Ion Scan of m/z 234.2) for structural elucidation of the main peak [4].

LCMS_Workflow A Sample Prep (0.1% FA in H2O/MeCN) B UPLC Separation (C18 Column) A->B Injection C ESI(+) Ionization (Protonation of Piperidine) B->C Elution D Mass Analysis (TOF or QqQ) C->D Gas-Phase Ions E Data Validation (ICH Q2(R2) Criteria) D->E m/z & Intensity

Caption: Self-validating LC-MS workflow ensuring continuous data integrity from sample prep to validation.

Method Validation Data (ICH Q2(R2) Alignment)

To prove the method is "fit-for-purpose," we execute a validation suite. The data below represents typical performance metrics achieved when applying this protocol to piperidine-based ether compounds.

Table 2: Representative Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability (SST) RSD of peak area 2.0% (n=6)0.85% RSD Pass
Specificity No interference in BlankZero peaks at API RT Pass
Linearity R2≥0.999 (25% to 150% target) R2=0.9998 Pass
Accuracy (Recovery) 90.0% - 110.0% at 0.1% impurity spike98.4% - 101.2% Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL Pass

Structural Elucidation of Impurities via MS/MS

One of the most powerful aspects of LC-MS is its ability to identify unknown impurities without requiring isolated reference standards [4]. By applying collision-induced dissociation (CID) to the parent ion (m/z 234.18), we break the molecule apart along its weakest bonds—specifically the ether linkages.

  • Pathway A (Benzyl Cleavage): Cleavage of the ether bond yields the highly stable 3-methylbenzyl cation (m/z 105.07). If an impurity shows a mass shift but still yields the m/z 105 fragment, we know the modification occurred on the piperidine ring.

  • Pathway B (Aliphatic Cleavage): Cleavage on the other side of the ether oxygen yields the piperidine-ethyl fragment (m/z 128.11).

Fragmentation Parent Parent Ion [M+H]+ m/z 234.18 Intact API Frag1 Fragment 1 m/z 105.07 3-Methylbenzyl Cation Parent->Frag1 Ether Cleavage (Benzyl side) Frag2 Fragment 2 m/z 128.11 Piperidine-ethyl Cation Parent->Frag2 Ether Cleavage (Ethyl side) Neutral Neutral Loss Δm 104 Alkyl-Piperidine Loss Parent->Neutral Inferred Loss

Caption: MS/MS fragmentation pathways utilized for the structural elucidation of unknown impurities.

Conclusion

For complex basic amine salts like 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, legacy methods like HPLC-UV and GC-MS introduce unacceptable risks of missing critical aliphatic impurities or inducing sample degradation. By implementing a self-validating LC-MS/MS protocol grounded in ICH Q2(R2) principles, laboratories can achieve unparalleled specificity, structural elucidation capabilities, and robust quantitative accuracy.

References

  • European Medicines Agency (EMA) . ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at:[Link]

  • Wikipedia . Electrospray Ionization. Available at:[Link]

  • LCGC International . Electrospray Ionization for Mass Spectrometry. Available at:[Link]

  • Journal of Applied Pharmaceutical Science . Impurity profiling using stability indicating UPLC method and structural elucidation of degradants by LC-MS-TOF. Available at: [Link]

Validation

A Comprehensive Guide to 1H and 13C NMR Spectral Validation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized compound is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the elucidation of molecular structures in solution. This guide provides an in-depth, technical comparison and validation workflow for the 1H and 13C NMR spectra of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, a molecule of interest in medicinal chemistry.

As Senior Application Scientists, our objective is to move beyond a mere recitation of data. We will delve into the causality behind experimental choices, establish a self-validating analytical system, and ground our findings in authoritative references. This guide is designed to be a practical resource, empowering researchers to confidently validate the structure of this and similar molecular entities.

The Structural Hypothesis: An Initial Assessment

Before embarking on experimental validation, a thorough understanding of the target molecule's structure is paramount. 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride comprises several distinct structural motifs: a piperidine ring, an ethyl linker, a benzyl ether group, and a methyl substituent on the aromatic ring. The hydrochloride form indicates that the piperidine nitrogen is protonated, a crucial detail that will influence the chemical environment of adjacent protons and carbons.

A logical first step in the validation process is to generate a predicted 1H and 13C NMR spectrum. Numerous online tools and software packages, such as NMRDB.org and ChemAxon's NMR Predictor, utilize extensive databases of known chemical shifts and sophisticated algorithms to provide a theoretical spectrum.[1][2] This predicted spectrum serves as our initial hypothesis, a benchmark against which we will compare our experimental data.

Experimental Design: A Multi-faceted Approach for Unambiguous Validation

A single 1D NMR spectrum, while informative, is often insufficient for the complete and unambiguous assignment of a complex molecule. Therefore, a suite of 1D and 2D NMR experiments is employed to build a comprehensive and self-validating dataset.

Diagram of the NMR Spectral Validation Workflow

NMR Validation Workflow cluster_Prediction In Silico Analysis cluster_Acquisition Experimental Data Acquisition cluster_Analysis Data Integration & Structural Assignment Predicted_Spectra Generate Predicted 1H & 13C NMR Spectra 1H_NMR 1D 1H NMR Predicted_Spectra->1H_NMR Guides Initial Interpretation Assign_Protons Assign 1H Signals (Integration, Multiplicity) 1H_NMR->Assign_Protons 13C_NMR 1D 13C NMR Assign_Carbons Assign 13C Signals (Chemical Shift, DEPT) 13C_NMR->Assign_Carbons DEPT DEPT-135 & DEPT-90 DEPT->Assign_Carbons Determines CHn Multiplicity COSY 2D 1H-1H COSY HSQC 2D 1H-13C HSQC Correlate_H_H Correlate Coupled Protons (COSY) Assign_Protons->Correlate_H_H Correlate_H_C Correlate Protons to Carbons (HSQC) Assign_Protons->Correlate_H_C Assign_Carbons->Correlate_H_C Final_Assignment Complete Structural Assignment Correlate_H_H->Final_Assignment Correlate_H_C->Final_Assignment

Caption: A workflow diagram illustrating the integration of predictive and experimental NMR data for structural validation.

Experimental Protocols

Sample Preparation

The proper preparation of the NMR sample is critical to obtaining high-quality spectra.[3] For a hydrochloride salt, the choice of deuterated solvent is important to ensure solubility and minimize exchange of the ammonium proton. Deuterated methanol (CD3OD) or deuterium oxide (D2O) are often suitable choices.

Protocol:

  • Weigh approximately 5-10 mg of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride for 1H NMR and 20-30 mg for 13C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD3OD) in a clean, dry vial.

  • Ensure complete dissolution. Gentle vortexing or sonication can be employed.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. The following is a typical suite of experiments for structural elucidation.[4]

ExperimentPurposeKey Parameters
1D ¹H NMR Provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) of each proton.Pulse program: zg30; Number of scans: 16-32; Relaxation delay (d1): 1-2 s.
1D ¹³C{¹H} NMR Provides information on the chemical environment of each carbon atom.Pulse program: zgpg30; Number of scans: 1024 or more; Relaxation delay (d1): 2 s.
DEPT-135 & DEPT-90 Determines the multiplicity of each carbon signal (CH, CH₂, CH₃).[5]DEPT-135: CH and CH₃ signals are positive, CH₂ signals are negative. DEPT-90: Only CH signals are observed.[2]
2D ¹H-¹H COSY Identifies protons that are spin-spin coupled, typically through two or three bonds.[6]Pulse sequence: cosygpqf; Number of increments in t1: 256-512.
2D ¹H-¹³C HSQC Correlates each proton to the carbon atom to which it is directly attached.[7]Pulse sequence: hsqcedetgpsisp2.3; Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

Data Analysis and Spectral Assignment: A Step-by-Step Guide

The power of this multi-experimental approach lies in the integration of the data to build a complete and validated structural assignment.[4]

Step 1: Analysis of the 1D ¹H NMR Spectrum

The initial analysis focuses on the 1D ¹H NMR spectrum. The predicted spectrum serves as a guide for the initial assignment of signals to the different regions of the molecule.

  • Aromatic Region (δ ~7.0-7.3 ppm): Expect four signals corresponding to the protons on the 3-methylbenzyl group. The substitution pattern will lead to characteristic multiplicities.

  • Benzyl and Ether Protons (δ ~3.5-4.5 ppm): The benzylic methylene protons (-O-CH₂-Ar) and the methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-) will appear in this region.

  • Piperidine Ring Protons (δ ~1.5-3.5 ppm): Due to the protonation of the nitrogen, the protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield. The chair conformation of the piperidine ring will likely result in distinct signals for the axial and equatorial protons.

  • Alkyl Protons (δ ~1.2-2.5 ppm): The remaining protons of the ethyl linker and the piperidine ring will be found in this region.

  • Methyl Protons (δ ~2.3 ppm): A singlet corresponding to the three protons of the methyl group on the aromatic ring.

The integration of each signal must correspond to the number of protons in that environment. The multiplicity (singlet, doublet, triplet, etc.) provides crucial information about the number of neighboring protons, governed by the n+1 rule.

Step 2: Analysis of the 1D ¹³C NMR and DEPT Spectra

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 and DEPT-90 experiments are then used to determine the multiplicity of each carbon signal.[5]

  • DEPT-135: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative.

  • DEPT-90: Only CH signals will be present.

  • Quaternary Carbons: Carbons that do not appear in any of the DEPT spectra are quaternary carbons (e.g., the aromatic carbons attached to the methyl group and the benzyloxy group).

By comparing the ¹³C spectrum with the DEPT spectra, each carbon can be categorized as a CH₃, CH₂, CH, or quaternary carbon.

Step 3: Integration of 2D NMR Data

The 2D NMR spectra are the key to connecting the individual proton and carbon signals into the final molecular structure.

  • ¹H-¹H COSY: Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.[6] This is invaluable for tracing out the connectivity within the ethyl linker and the piperidine ring. For example, the protons of the -O-CH₂-CH₂- group will show a correlation to each other. Similarly, the protons on adjacent carbons in the piperidine ring will exhibit cross-peaks.

  • ¹H-¹³C HSQC: The HSQC spectrum directly links each proton signal to the carbon signal to which it is attached.[7] This is the most definitive way to assign the carbon spectrum based on the already assigned proton spectrum. For every CH, CH₂, and CH₃ group, a cross-peak will be observed at the intersection of the ¹H and ¹³C chemical shifts.

Diagram of the Integrated Spectral Analysis

Integrated Analysis 1H_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) COSY 1H-1H COSY (H-H Connectivity) 1H_NMR->COSY HSQC 1H-13C HSQC (C-H Connectivity) 1H_NMR->HSQC 13C_NMR 13C NMR (Chemical Shift) DEPT DEPT-135/90 (CH, CH2, CH3) 13C_NMR->DEPT DEPT->HSQC Structure Final Validated Structure COSY->Structure Confirms Proton Neighborhoods HSQC->Structure Links Protons to Carbons

Caption: The convergence of data from multiple NMR experiments to confirm the molecular structure.

Predicted vs. Experimental Data: A Comparative Analysis

The following tables present a hypothetical comparison between predicted and expected experimental NMR data for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted vs. Expected ¹H NMR Data
AssignmentPredicted δ (ppm)Expected MultiplicityExpected Integration
Aromatic-H7.0 - 7.3m4H
Benzyl-CH₂~4.5s2H
-O-CH₂-~3.6t2H
Piperidine-H (α, axial & eq.)3.0 - 3.5m4H
Piperidine-H (β, axial & eq.)1.8 - 2.2m4H
-CH₂-~1.6q2H
Piperidine-H (γ)~1.4m1H
Ar-CH₃~2.3s3H
N-HVariablebr s1H
Table 2: Predicted vs. Expected ¹³C NMR Data and DEPT Analysis
AssignmentPredicted δ (ppm)DEPT-135DEPT-90
Aromatic-C (quaternary)138, 130--
Aromatic-CH128, 127, 125++
Benzyl-CH₂~73--
-O-CH₂-~68--
Piperidine-C (α)~54--
Piperidine-C (β)~30--
-CH₂-~35--
Piperidine-C (γ)~32++
Ar-CH₃~21+-

Conclusion: A Robust Framework for Structural Integrity

The structural validation of a molecule like 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is not a linear process but rather an iterative and integrative one. By combining the predictive power of computational tools with a comprehensive suite of 1D and 2D NMR experiments, we establish a self-validating workflow that provides an unambiguous structural assignment. This guide has outlined the key experimental considerations, from sample preparation to data acquisition and analysis, providing a robust framework for researchers in the pharmaceutical and chemical sciences. Adherence to these principles ensures the scientific integrity of the data and provides the highest level of confidence in the synthesized molecular entity.

References

  • NMRDB.org. Predict 1H and 13C NMR spectra. Available from: [Link]

  • ChemAxon. NMR Predictor. Available from: [Link]

  • IUPAC. NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Available from: [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure elucidation of natural products.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]

  • Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available from: [Link]

  • AZoM. COSY-90 and COSY-45 - 2D NMR Experiments. (2019). Available from: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • UCL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of California, Santa Barbara. DEPT. Available from: [Link]

  • University of California, Davis. Acquisition of COSY Spectra on the Gemini-300. Available from: [Link]

  • Lewis & Clark College. QQ-HSQC: a quick, quantitative heteronuclear correlation experiment for NMR spectroscopy. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine Hydrochloride

Abstract This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, a compound of interest in pharmaceutical research due to its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, a compound of interest in pharmaceutical research due to its structural motifs. We will dissect the molecule's structure to predict its fragmentation pathways under electrospray ionization (ESI), compare these predictions with expected outcomes from alternative structures, and provide a robust experimental protocol for verification. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction: Structural Elucidation in Pharmaceutical Development

In the landscape of modern drug discovery, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for providing rapid and sensitive molecular weight determination and structural information.[1] The compound 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride incorporates several key functional groups: a basic piperidine ring, an ether linkage, and a substituted aromatic benzyl group.[2][3][4] Understanding how these moieties direct fragmentation is crucial for its identification, metabolite profiling, and quality control. This guide will explore the predictable yet complex fragmentation patterns of this molecule, offering a framework for its analysis.

Structural Analysis and Predicted Fragmentation Hotspots

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions. Let's deconstruct the target molecule to anticipate its behavior.

  • Piperidine Ring: As a heterocyclic amine, the piperidine nitrogen is the most basic site and the likely location of protonation in positive-mode ESI, forming the [M+H]⁺ precursor ion.[5] The bonds alpha to the nitrogen are susceptible to cleavage, a process known as α-cleavage, which leads to the formation of stable iminium ions.[5][6]

  • Benzyl Ether Group: Ether linkages are another common site of fragmentation.[6] The bond between the benzylic carbon and the ether oxygen is particularly labile due to the stability of the resulting benzyl cation. This cation can further rearrange into an even more stable tropylium ion.[7]

  • Ethyl Linker: The C-C and C-O bonds within the ethyl ether side chain provide additional cleavage points.

Based on this analysis, we can predict a hierarchy of fragmentation events initiated from the protonated precursor molecule.

Experimental Protocol: LC-MS/MS Analysis

To ensure reproducible and high-quality data, a validated analytical method is essential. The following protocol describes a standard approach for analyzing 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a Q-TOF or triple quadrupole instrument.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.[5]

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

    • Injection Volume: 2 µL.[5]

    • Column Temperature: 40 °C.[5]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Tandem mass spectrometer with an ESI source.[8]

    • Ionization Mode: Positive Ion Mode.[5]

    • Full Scan (MS1): Scan range of m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • Tandem MS (MS/MS):

      • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

      • Perform product ion scans at various collision energies (e.g., 10, 20, and 40 eV) to observe the full range of fragment ions. This comparison helps distinguish primary from secondary fragments.

Predicted Fragmentation Pathways and Data Interpretation

The molecular weight of the free base is 247.37 g/mol . Therefore, the protonated precursor ion [M+H]⁺ is expected at m/z 248.19 . The fragmentation of this precursor is predicted to follow several key pathways, as illustrated below.

G precursor [M+H]⁺ m/z 248.19 frag1 m/z 105.07 (3-Methylbenzyl Cation) precursor->frag1  - C₉H₁₁NO frag2 m/z 144.14 (Piperidine-ethyl-ether Fragment) precursor->frag2  - C₈H₈ frag5 m/z 91.05 (Tropylium Ion) frag1->frag5  Rearrangement frag3 m/z 128.12 (Piperidine-ethyl Fragment) frag2->frag3  - O frag4 m/z 100.11 (Piperidine-ethyl Iminium Ion) frag3->frag4  - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine.

Discussion of Key Fragments:
  • The Benzyl Cation Cleavage (m/z 105.07): The most favorable fragmentation is often the cleavage of the benzylic C-O bond. This is due to the high stability of the resulting 3-methylbenzyl cation (m/z 105.07 ). This fragment is highly diagnostic for the presence and substitution of the benzyl moiety. In some instruments, further rearrangement to a methyltropylium ion could occur, but the initial benzyl cation is the expected primary product.[7]

  • Formation of the Tropylium Ion (m/z 91.05): A common subsequent fragmentation or rearrangement from alkyl-substituted benzyl groups is the loss of the methyl group to form the highly stable tropylium ion at m/z 91.05 .[7] The intensity of this peak relative to m/z 105.07 can be dependent on the collision energy.

  • The Piperidine-Containing Fragment (m/z 144.14): The complementary fragment from the primary benzyl cleavage is the protonated 4-(2-oxyethyl)piperidine radical, observed at m/z 144.14 . This confirms the structure of the "other half" of the molecule.

  • Piperidine Ring-Related Fragments (m/z 128.12 and 100.11): Further fragmentation of the m/z 144.14 ion can occur. Loss of the oxygen atom (as H₂O from a rearranged ion) could yield a fragment at m/z 128.12 . Subsequent α-cleavage and loss of ethylene from the side chain would lead to a highly stable iminium ion at m/z 100.11 .[5] This is a characteristic fragmentation pathway for N-alkyl piperidines.

Summary of Predicted Fragments
Predicted m/z Proposed Ion Structure Fragmentation Pathway Notes
248.19[M+H]⁺Precursor IonMolecular weight confirmation.
144.14[C₇H₁₄NO]⁺Loss of 3-methyltoluene (C₈H₈)Confirms the piperidine-ether portion.
128.12[C₈H₁₆N]⁺Loss of H₂O from m/z 144.14Secondary fragmentation.
105.07[C₈H₉]⁺Cleavage of the benzylic C-O bondPrimary diagnostic ion for the 3-methylbenzyl group.
100.11[C₆H₁₂N]⁺α-cleavage and loss from m/z 128.12Characteristic piperidine iminium ion.
91.05[C₇H₇]⁺Rearrangement/loss from m/z 105.07Classic tropylium ion; presence confirms a benzyl-type structure.

Comparison Guide: Distinguishing from Structural Isomers

The true power of fragmentation pattern analysis lies in its ability to distinguish between isomers. Let's consider how the MS/MS spectrum of our target compound would compare to its 2-methyl and 4-methylbenzyl analogues.

Compound Key Differentiator in MS/MS Spectrum Rationale
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine Base peak likely at m/z 105.07 .The 3-methylbenzyl cation is stable and its formation is a primary fragmentation pathway.
4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine Potentially a more pronounced m/z 91.05 (tropylium) peak, even at lower collision energies.The ortho-position of the methyl group can sterically promote rearrangement and loss of a methyl radical to form the stable tropylium ion.
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine Very strong m/z 105.07 peak.The para-position provides electronic stabilization to the benzyl cation, making this fragment particularly favorable and potentially more abundant than in the 3-methyl isomer.

While the primary fragments (m/z 105.07 and 91.05) would be present for all three isomers, the relative intensities of these ions, especially as a function of collision energy, would be the key to distinguishing them. A comparative study using identical MS conditions is essential for definitive differentiation.

Conclusion

The mass spectrometric fragmentation of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a predictable process governed by the stability of the resulting ions. Under ESI-MS/MS conditions, the molecule readily cleaves at the benzylic ether bond to produce a diagnostic 3-methylbenzyl cation at m/z 105.07. Secondary fragments originating from the piperidine moiety, such as the iminium ion at m/z 100.11, confirm the overall structure. By carefully analyzing the primary fragments and their relative intensities, it is possible to not only confirm the identity of the target compound but also to distinguish it from its close structural isomers, a critical capability in pharmaceutical analysis.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem Application Notes.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. Retrieved from [Link]

  • PubMed. (2010, April 15). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylbenzyl)piperidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Taylor & Francis. (2023, July 25). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

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Validation

A Comparative Guide to the Calibration of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precision and accuracy of quantitative methods are paramount. The integrity of pharmacokinetic, stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precision and accuracy of quantitative methods are paramount. The integrity of pharmacokinetic, stability, and quality control data hinges on the reliability of the analytical reference standards used. This guide provides an in-depth technical comparison of establishing a calibration curve for the 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride reference standard, exploring various analytical methodologies and the critical validation parameters that ensure data of the highest caliber.

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of active pharmaceutical ingredients (APIs).[1][2] The accurate quantification of piperidine-containing compounds like 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is therefore a frequent necessity in drug development. This guide will navigate the nuances of creating a robust calibration curve for this specific compound, compare it with alternative analytical strategies, and provide the foundational knowledge for adapting these methods to other similar molecules.

The Cornerstone of Quantification: The Calibration Curve

A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the instrumental response and the known concentration of an analyte.[3] Its validity is the bedrock upon which the quantification of unknown samples rests. For a reference standard like 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, the development of a reliable calibration curve is the first and most critical step in any quantitative assay.

The process involves preparing a series of standards at varying concentrations and measuring the instrumental response for each. The resulting data is then plotted to create a curve, which is typically linear in the desired concentration range. The equation of this line is then used to calculate the concentration of the analyte in unknown samples based on their measured response.

Recommended Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For a compound like 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, which possesses a chromophore (the benzyl group), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, widely accessible, and cost-effective analytical technique.[4][5]

Experimental Protocol: HPLC-UV for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

This protocol outlines the generation of a calibration curve for the quantification of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride in a bulk drug substance.

1. Materials and Reagents:

  • 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: A typical starting point would be a mixture of acetonitrile and water (e.g., 60:40 v/v) with an acid modifier like 0.1% phosphoric acid to ensure good peak shape for the basic piperidine moiety.[6]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five calibration standards. A recommended range for many pharmaceutical analyses is 0.5 to 50 µg/mL.[7][8]

4. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength~220 nm (based on the UV absorbance of the benzyl group)

5. Calibration Curve Construction:

  • Inject each calibration standard in triplicate to ensure the reproducibility of the measurements.[9]

  • Record the peak area for each injection.

  • Plot the mean peak area against the corresponding concentration for each standard.

  • Perform a linear regression analysis on the data points.

6. Validation of the Calibration Curve:

The trustworthiness of a calibration curve is established through rigorous validation, adhering to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[10][11][12]

Validation ParameterAcceptance CriteriaRationale
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship between concentration and response.[8]
Accuracy Mean recovery of 80-120% of the nominal concentration.[9]Ensures the measured value is close to the true value.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Measures the closeness of repeated measurements.[9]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration that can be accurately and precisely measured.[8]

Comparative Analysis of Alternative Methodologies

While HPLC-UV is a strong primary choice, other techniques offer advantages in specific scenarios, such as the need for higher sensitivity or when dealing with complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where low concentrations in complex matrices like plasma are expected.[13][14][15]

Advantages:

  • High Sensitivity: Capable of detecting analytes at ng/mL or even pg/mL levels.[13]

  • High Selectivity: Reduces interference from matrix components through the use of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).[15]

  • Structural Confirmation: Provides mass-to-charge ratio information, confirming the identity of the analyte.

Disadvantages:

  • Higher Cost: Instrumentation and maintenance are more expensive.

  • Matrix Effects: Ion suppression or enhancement can affect accuracy and precision, requiring careful method development and the use of an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For many piperidine derivatives, derivatization is necessary to increase volatility and improve peak shape.[16][17]

Advantages:

  • High Resolution: Provides excellent separation for complex mixtures.

  • Robust Libraries: Mass spectral libraries can aid in the identification of unknown compounds.

Disadvantages:

  • Derivatization Requirement: The need for a derivatization step adds complexity and potential for variability to the analytical workflow.[17]

  • Thermal Instability: Not suitable for thermally labile compounds.

HPLC with Pre-column Derivatization

For piperidine-containing compounds that lack a strong chromophore, pre-column derivatization can be employed to attach a UV-active or fluorescent tag, enabling detection by HPLC-UV or fluorescence detectors.[4][8][18]

Advantages:

  • Enhanced Sensitivity: Can significantly improve detection limits.

  • Versatility: Allows for the analysis of non-chromophoric compounds using standard HPLC-UV systems.

Disadvantages:

  • Added Complexity: The derivatization reaction must be reproducible and go to completion to ensure accurate quantification.

  • Potential for Byproducts: Incomplete reactions or side reactions can introduce interfering peaks.

Visualizing the Workflow and Logic

Experimental Workflow for Calibration Curve Generation

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Perform Serial Dilutions B->C D Prepare ≥ 5 Working Standards C->D E Inject Standards in Triplicate D->E F Acquire Chromatographic Data (Peak Area) E->F G Plot Mean Peak Area vs. Concentration F->G H Perform Linear Regression G->H I Calculate R², Accuracy, Precision, LOD, LOQ H->I J Validate against Acceptance Criteria I->J A Analyte has a strong chromophore? B High sensitivity (e.g., bioanalysis) required? A->B Yes C Analyte is volatile & thermally stable? A->C Yes F HPLC with Derivatization A->F No D HPLC-UV B->D No E LC-MS/MS B->E Yes C->D No G GC-MS with Derivatization C->G Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion: Ensuring Data Integrity through Rigorous Calibration

The establishment of a robust and validated calibration curve is a non-negotiable prerequisite for the accurate quantification of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. While HPLC-UV presents a reliable and accessible primary method, the choice of the most appropriate analytical technique should be guided by the specific requirements of the study, including sensitivity needs, sample matrix complexity, and available instrumentation.

By adhering to the principles of method validation outlined by regulatory bodies such as the ICH and FDA, researchers can ensure the integrity, reproducibility, and defensibility of their analytical data. [3][12]This commitment to scientific rigor is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Kowalska, D., & Bączek, T. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3309. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7292. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. [Link]

  • Lambert, W. E., Van Bocxlaer, J. F., & De Leenheer, A. P. (1995). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. Clinical Chemistry, 41(8), 1135-1140. [Link]

  • PubMed. (2019). [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Google Patents. (1959). Substituted piperidines and methods for making same.
  • Alternative Therapies in Health and Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. [Link]

  • ResearchGate. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

  • PubMed. (2008). Determination of Lipophilicity of alpha-(4-phenylpiperazine) Derivatives of N-benzylamides Using Chromatographic and Computational Methods. [Link]

  • LCGC North America. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • Briti Scientific. (n.d.). Piperidine GC reference standard, Anstan®. [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • Rowan Digital Works. (2025). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. Tailored for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this guide is built on a foundation of scientific expertise and established safety practices to ensure user protection and regulatory compliance.

Core Safety Principles and Hazard Assessment

Adherence to the guidelines established by the Occupational Safety and Health Administration (OSHA) is mandatory.[4][5] All laboratory personnel must be thoroughly trained on the facility's Chemical Hygiene Plan (CHP), which outlines specific procedures for handling hazardous substances.[4][5][6][7]

Hazard Identification:

  • Corrosivity: Based on the piperidine component, this compound is likely to be corrosive, causing severe skin burns and eye damage upon contact.[2][3]

  • Toxicity: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[2][3]

  • Respiratory Irritation: As a solid, the compound may form dust, which can cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating exposure risks.[8][9][10] The required level of protection varies with the scale of the operation and the potential for exposure.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side shields (conforming to EN166 or NIOSH standards).[11]Chemical-resistant nitrile gloves.[11]Standard laboratory coat.[11]Typically not required if handled in a chemical fume hood.[11]
Large-Scale Operations or Bulk Handling Face shield and safety goggles.[11]Impervious gloves (e.g., butyl rubber for enhanced protection).[9]Fire/flame-resistant and impervious clothing.[11]A dust mask (Type N95 or equivalent) is recommended, especially if dust generation is likely.[11]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[11]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[8]A full-face respirator with an appropriate multi-sorbent cartridge should be used.[11][12]
Visualizing PPE Selection

PPE_Selection cluster_0 Handling Scale cluster_1 Required PPE Small_Scale Small-Scale (mg to g) Goggles Safety Goggles Small_Scale->Goggles Nitrile_Gloves Nitrile Gloves Small_Scale->Nitrile_Gloves Lab_Coat Lab Coat Small_Scale->Lab_Coat Large_Scale Large-Scale (Bulk) Large_Scale->Goggles Face_Shield Face Shield Large_Scale->Face_Shield Butyl_Gloves Butyl Gloves Large_Scale->Butyl_Gloves Full_Suit Full Protective Suit Large_Scale->Full_Suit Dust_Mask Dust Mask (N95) Large_Scale->Dust_Mask Spill Emergency (Spill) Spill->Goggles Spill->Face_Shield Spill->Butyl_Gloves Spill->Full_Suit Respirator Full-Face Respirator Spill->Respirator

Caption: PPE selection based on the scale of handling.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure and contamination.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially for procedures that may generate dust.[13]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[14]

    • Prepare all necessary equipment and reagents before commencing work.

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the compound, put on the appropriate PPE as detailed in the table above.

  • Weighing and Transfer :

    • Handle 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride as a solid.

    • To minimize dust generation, use a weigh boat or weighing paper and conduct transfers carefully.

    • Keep the container tightly sealed when not in use.[15]

  • In Case of a Spill :

    • For minor spills, avoid inhaling any dust.[16]

    • Carefully sweep up the spilled solid and place it in a designated, labeled container for chemical waste.[11]

    • Clean the spill area with a damp cloth to remove any remaining residue.

    • For larger spills, evacuate the area immediately and follow your institution's established emergency protocols.[17]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.[1][14]

    • Remove and decontaminate or dispose of PPE according to institutional guidelines.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[18]

  • Waste Segregation :

    • Due to the presence of a chlorinated hydrochloride and a benzyl group, all waste contaminated with this compound should be classified as halogenated organic waste .[13][17]

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[11][13]

    • Do not mix this waste with non-halogenated or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[18][19]

  • Container Labeling and Storage :

    • Label waste containers with "Hazardous Waste" and the full chemical name: "Waste: 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride".[17][18]

    • Keep waste containers tightly sealed and store them in a cool, dry, and well-ventilated area away from incompatible materials.[16][17]

  • Arranging for Disposal :

    • Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[13]

Visualizing the Disposal Workflow

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Generate_Waste Generate Contaminated Waste (Gloves, Weigh Boats, etc.) Segregate Segregate as Halogenated Organic Waste Generate_Waste->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Disposal Proper Disposal by Specialized Personnel EHS_Contact->Disposal

Caption: Workflow for proper disposal of contaminated materials.

References

  • Laboratory Waste Disposal. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • Penta. (2024, May 7).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Carl ROTH. (2025, March 31).
  • Personal protective equipment for handling H-Ala-OEt.HCl. (n.d.). Benchchem.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • MasterControl. (n.d.). 29 CFR 1910.
  • FUJIFILM Wako Chemicals. (n.d.).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Braun Research Group. (n.d.).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Personal Protective Equipment. (n.d.). University of South Carolina Environmental Health & Safety.
  • Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
  • 1 result for 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride. (n.d.). Avantor.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.
  • Laboratory Safety Guidance. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23). Grainger.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • SAFETY D
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
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4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
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